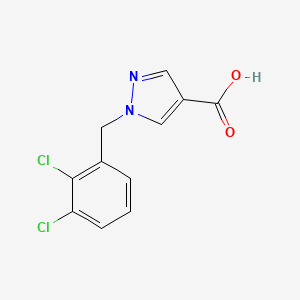

1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

1-(2,3-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 2,3-dichlorobenzyl group and at the 4-position with a carboxylic acid moiety. Pyrazole-carboxylic acid derivatives are widely explored in pharmaceutical and agrochemical research due to their bioactivity, including antimicrobial and antioxidant properties .

Eigenschaften

Molekularformel |

C11H8Cl2N2O2 |

|---|---|

Molekulargewicht |

271.10 g/mol |

IUPAC-Name |

1-[(2,3-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H8Cl2N2O2/c12-9-3-1-2-7(10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) |

InChI-Schlüssel |

IPYJQAQOLWEWMU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)CN2C=C(C=N2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hydrazine Synthesis and Reactivity

The pyrazole ring is traditionally formed via cyclocondensation between hydrazines and 1,3-diketones or β-ketoesters. For 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid , the use of 2,3-dichlorobenzyl hydrazine as a starting material is critical. This hydrazine derivative is synthesized through nucleophilic substitution of 2,3-dichlorobenzyl chloride with hydrazine hydrate under reflux in ethanol:

Key parameters :

Cyclocondensation with Ethyl 3-Oxobutanoate

The hydrazine reacts with ethyl 3-oxobutanoate to form the pyrazole ring. This step proceeds via enolate formation, followed by cyclization:

Optimized conditions :

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous potassium hydroxide:

Conditions :

Post-Synthesis Alkylation of Pyrazole-4-Carboxylic Acid

Synthesis of 1H-Pyrazole-4-Carboxylic Acid

The unsubstituted pyrazole-4-carboxylic acid is synthesized via cyclocondensation of hydrazine hydrate with ethyl 3-oxobutanoate, followed by hydrolysis:

Yield : 78% (two-step).

N-Alkylation with 2,3-Dichlorobenzyl Bromide

The 1H-pyrazole-4-carboxylic acid undergoes alkylation at the pyrazole’s 1-position using 2,3-dichlorobenzyl bromide. This reaction requires phase-transfer catalysis for regioselectivity:

Conditions :

-

Base: Potassium carbonate

-

Catalyst: Tetrabutylammonium bromide (TBAB)

-

Solvent: DMF, 90°C, 12 hours

-

Yield: 65–70%.

Oxidation of 4-Acetylpyrazole Derivatives

Synthesis of 4-Acetylpyrazole Intermediate

A 4-acetylpyrazole precursor is synthesized via cyclocondensation of 2,3-dichlorobenzyl hydrazine with acetylacetone:

Oxidation to Carboxylic Acid

The acetyl group is oxidized to a carboxylic acid using potassium permanganate in acidic conditions:

Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Step | Advantages | Limitations | Yield |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine + β-ketoester | High yield, one-pot synthesis | Requires custom hydrazine synthesis | 85–90% |

| Post-synthesis alkylation | N-Alkylation of pyrazole | Uses commercially available intermediates | Moderate yield, regioselectivity issues | 65–70% |

| Oxidation of acetylpyrazole | Acetyl group oxidation | Reliable oxidation step | Multi-step synthesis | 82% |

Mechanistic Insights and Optimization

Cyclocondensation Mechanism

The reaction between 2,3-dichlorobenzyl hydrazine and ethyl 3-oxobutanoate proceeds via:

-

Nucleophilic attack of hydrazine on the ketone carbonyl.

-

Elimination of water to form a hydrazone intermediate.

-

Cyclization via intramolecular nucleophilic attack, forming the pyrazole ring.

Side reactions : Competing formation of regioisomers is minimized by steric hindrance from the 2,3-dichlorobenzyl group.

Alkylation Selectivity

N-Alkylation at the pyrazole’s 1-position is favored due to:

-

Lower electron density at N1 compared to N2.

-

Steric protection of N2 by the carboxylic acid group.

Industrial-Scale Considerations

Solvent and Waste Management

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dichlorbenzyl)-1H-pyrazol-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.

Medizin: Es laufen Forschungen, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu erforschen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(2,3-Dichlorbenzyl)-1H-pyrazol-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Dichlorbenzylgruppe kann die Fähigkeit der Verbindung verbessern, an bestimmte Enzyme oder Rezeptoren zu binden und so deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. Hemmung des mikrobiellen Wachstums oder Reduktion von Entzündungen.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid and related compounds:

Structural and Electronic Effects

- Halogenation vs. Methoxylation : The 2,3-dichlorobenzyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to the 3,4-dimethoxybenzyl analog, which has electron-donating methoxy groups. This difference likely impacts membrane permeability and target binding .

Research Implications and Limitations

Current evidence suggests that 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid holds promise for antimicrobial and antioxidant applications, but direct experimental data are scarce. Comparative studies with its analogs indicate that substituent choice critically influences bioactivity and physicochemical properties. Further research should prioritize:

Synthesis Optimization : Adapting green chemistry approaches (e.g., deep eutectic solvents) for scalable production .

Biological Screening : Evaluating MIC, MBC, and IC₅₀ values to validate inferred activity.

Structure-Activity Relationship (SAR) Studies : Systematically varying substituents to identify pharmacophores.

Biologische Aktivität

1-(2,3-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.

- Introduction of the Dichlorobenzyl Group : Alkylation of the pyrazole ring with 2,3-dichlorobenzyl chloride in the presence of a base.

- Carboxylation : The carboxylic acid group is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

The biological activity of 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit certain enzymatic activities or modulate receptor functions, impacting various biochemical pathways.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes. |

| Receptor Modulation | Alters receptor activity affecting signal transduction pathways. |

| Redox Reactions | The nitro group can participate in redox reactions that influence cellular processes. |

Biological Activities

Research indicates that 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest effective inhibition against various bacterial strains, including E. coli and S. aureus. For example, compounds similar to this pyrazole have shown significant antimicrobial effects in vitro .

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Studies have demonstrated that derivatives of this compound exhibit anti-inflammatory properties comparable to standard anti-inflammatory drugs .

Case Studies

Several studies have explored the biological activities of related pyrazole compounds:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against S. aureus and E. coli, with some showing promising results comparable to traditional antibiotics .

- Anti-inflammatory Research : A novel pyrazole derivative demonstrated significant reduction in carrageenan-induced edema in animal models, indicating potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclocondensation of substituted hydrazines and β-keto esters. For example, cyclocondensation of ethyl acetoacetate with 2,3-dichlorobenzyl hydrazine derivatives can yield the pyrazole core, followed by hydrolysis to the carboxylic acid . Purity is ensured via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) and confirmed by HPLC or LC-MS. Recrystallization from polar solvents like ethanol/water mixtures further refines purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm regiochemistry. For instance, the pyrazole ring protons resonate at δ 7.5–8.0 ppm, while dichlorobenzyl protons appear as multiplet signals (δ 6.8–7.4 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 299.989 for CHClNO) .

- X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles and dihedral angles critical for understanding steric effects .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : The compound exhibits antimicrobial and anti-inflammatory activity. For example, in in vitro assays, it inhibits bacterial growth (MIC ~5–10 μg/mL against S. aureus) by disrupting cell wall synthesis enzymes like penicillin-binding proteins. Anti-inflammatory activity (IC ~20 μM) is attributed to COX-2 inhibition, validated via ELISA assays .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound's interaction with biological targets?

- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) models. For instance:

- Chlorine Position : 2,3-Dichlorobenzyl groups enhance lipophilicity (logP ~3.5), improving membrane permeability compared to non-chlorinated analogs. This is quantified using octanol-water partition coefficients .

- Carboxylic Acid Group : The COOH moiety enables hydrogen bonding with enzymatic active sites (e.g., COX-2 Ser530), confirmed via molecular docking and mutagenesis studies .

Q. What computational approaches are used to model the compound's reactivity or binding modes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations : Simulate binding to targets (e.g., COX-2) over 100 ns trajectories, revealing stable interactions via RMSD and binding free energy (ΔG ~-8.2 kcal/mol) using MM-PBSA methods .

Q. How can contradictory data in biological assays be systematically addressed?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

- Standardized Assay Conditions : Use uniform protocols (e.g., fixed bacterial inoculum size in MIC assays) to minimize variability .

- Impurity Profiling : LC-MS detects trace intermediates (e.g., unhydrolyzed ester derivatives) that may skew activity. Thresholds are set at <0.5% impurity .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers and validate trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.